molecular formula C10H7N3O3 B13845056 1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione

1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione

Cat. No.: B13845056
M. Wt: 217.18 g/mol
InChI Key: QMHLKOIIYHZAID-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its imidazolidine-2,4,5-trione core, which is known for its stability and reactivity, making it a valuable scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione can be synthesized through the reaction of oxalyl chloride with corresponding ureas . This method provides good yields and involves the formation of the imidazolidine-2,4,5-trione ring system through cyclization reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolidine derivatives, while substitution reactions can produce a wide range of functionalized imidazolidine compounds .

Comparison with Similar Compounds

Uniqueness: 1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form stable complexes with enzymes and other biological targets makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione

InChI

InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6-

InChI Key

QMHLKOIIYHZAID-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N2C(=O)C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O

Origin of Product

United States

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